7-Methoxyquinoline
Overview
Description
Synthesis Analysis
The synthesis of 7-Methoxyquinoline and related compounds involves multiple steps, including Bischler-Napieralski reactions, direct methylation of metalated isoquinolines, and reductive amination of Schiff's bases. For instance, the Bischler-Napieralski reaction was used in the synthesis of methoxy-indolo[2,1‐a]isoquinolines, highlighting the versatility of methoxyquinoline derivatives in synthesizing complex structures with antitumor activity (Ambros, Angerer, & Wiegrebe, 1988). Additionally, a novel synthesis approach for 7-hydroxy-6-methoxy-1-methylisoquinoline emphasizes the strategic introduction of a methyl group at C1 of isoquinolines (Melzer, Felber, & Bracher, 2018).
Molecular Structure Analysis
Molecular structure analysis of this compound derivatives can be performed using various spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm the structure of synthesized compounds. For example, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one and its characterization through spectroscopic methods demonstrate the methods used to confirm the molecular structure of methoxyquinoline derivatives (Zhong-chun, 2006).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. For example, reactions with thiophosgene show the potential for ring scission and the formation of novel heterocyclic systems (Hull, Broek, & Swain, 1975). Additionally, the synthesis of substituted 8-Methoxyquinolines and their regioselective bromination and coupling reactions highlight the chemical reactivity of methoxyquinoline derivatives in forming complex heterocyclic compounds (Trécourt, Mongin, Mallet, & Quéguiner, 1995).
Scientific Research Applications
Antitumor Activity : Methoxy-indolo[2,1-a]isoquinolines, including compounds related to 7-Methoxyquinoline, have shown potential antitumor activity. For instance, trimethoxy-5,6-dihydroindoloisoquinoline 7d and tetramethoxy-8f inhibited about 70% of cell proliferation in leukemia (Ambros, Angerer, & Wiegrebe, 1988).
Antibacterial Activity : Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines demonstrated potent antibacterial activity against respiratory pathogens, suggesting their potential in treating respiratory tract infections (Odagiri et al., 2013).
Cytotoxic Activity Against Cancer Cell Lines : Isoquinolinequinones, including 7-Amino-6-bromoisoquinoline-5,8-quinone, showed moderate to high cytotoxic activity against various cancer cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Alzheimer's Disease Treatment : 7-MEOTA-donepezil like compounds, related to this compound, have shown potential as non-selective cholinesterase inhibitors, making them interesting candidates for Alzheimer's disease treatment (Korábečný et al., 2014).
Antimicrobial Activity : New 6-methoxyquinoline-3-carbonitrile derivatives exhibited moderate antimicrobial activity against various bacteria and fungi (Hagrs et al., 2015).
Tubulin Polymerization Inhibition : Compounds with 5-amino-6-methoxyquinoline showed promising antiproliferative activity and inhibited tubulin polymerization, suggesting potential as cancer therapeutics (Lee et al., 2011).
Chemosensor for Cadmium : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 can selectively respond to Cd2+ ions, useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Topoisomerase I Inhibition and Anticancer Properties : 7-azaindenoisoquinolines, with added methoxy groups, showed significant Top1 inhibitory activity and cytotoxicity, enhancing their potential as anticancer agents (Kiselev, Agama, Pommier, & Cushman, 2012).
Fluorescence Studies : 6-Methoxyquinoline was studied for its fluorescence properties in aqueous media, providing insights into its chemical behavior (Schulman, Threatte, Capomacchia, & Paul, 1974).
Tubulin-Binding Tumor-Vascular Disrupting Agents : A study on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one revealed its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Primaquine Metabolism : The metabolism of primaquine by microorganisms led to the formation of two metabolites, including 8-(4-acetamido-1-methylbutylamino)-6-methoxyquinoline (Clark, Huford, & McChesney, 1981).
Mechanism of Action
Target of Action
7-Methoxyquinoline is a derivative of quinoline, a heterocyclic compound that has been found to have antimicrobial and antibiofilm activities . The primary targets of this compound are likely to be similar to those of other quinoline derivatives, which include various Gram-positive bacteria, Gram-negative bacteria, and unicellular fungi . .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, such as the inhibition of tyrosine kinase, alkylating agents, cell cycle arrest, angiogenesis inhibition, apoptosis induction, cell migration disruption, targeting bcl-2, and inhibition of antimitotic tubulin polymerization
Biochemical Pathways
These could potentially include pathways related to cell growth and division, apoptosis, and various metabolic processes .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. As a derivative of quinoline, it’s plausible that it may share some pharmacokinetic properties with other quinoline-based drugs. For instance, lenvatinib, a quinoline-based drug, is known to be absorbed rapidly and metabolized extensively prior to excretion . .
Result of Action
Given its antimicrobial and antibiofilm activities, it’s likely that it leads to the death or inhibition of the targeted microorganisms
Safety and Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 7-Methoxyquinoline could be in the development of new drugs and other chemical compounds.
properties
IUPAC Name |
7-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHJSNNMKJWPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197946 | |
Record name | 7-Methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4964-76-5 | |
Record name | 7-Methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4964-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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